NZ 419

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

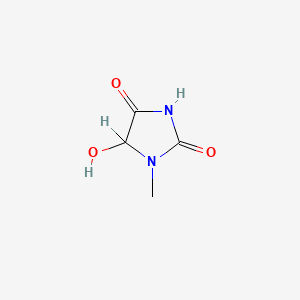

IUPAC Name |

5-hydroxy-1-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSFNXFLBMJUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004466 | |

| Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84210-26-4 | |

| Record name | 5-Hydroxy-1-methylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84210-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-1-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084210264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-1-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94NJW8HQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RGT-419B: A Technical Overview of a Novel CDK2, CDK4, and CDK6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGT-419B is a third-generation, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs) 2, 4, and 6.[1] Developed by Regor Therapeutics, RGT-419B has been engineered with an optimized kinase activity spectrum to enhance safety and overcome resistance observed with previous generations of CDK4/6 inhibitors.[2][3] Preclinical data suggest that RGT-419B holds promise in treating hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer, particularly in patients who have developed resistance to existing CDK4/6 inhibitor therapies.[4][5] This document provides a detailed technical guide on the inhibitory profile, mechanism of action, and relevant experimental methodologies for RGT-419B.

Core Mechanism of Action

RGT-419B selectively targets and inhibits the enzymatic activity of CDK2, CDK4, and CDK6.[1] These kinases are crucial regulators of cell cycle progression. Specifically, CDK4 and CDK6, in complex with D-type cyclins, initiate the phosphorylation of the Retinoblastoma protein (Rb) in the early G1 phase. This initial phosphorylation is followed by further phosphorylation by the CDK2/cyclin E complex, leading to the full inactivation of Rb. In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.

By inhibiting CDK2, CDK4, and CDK6, RGT-419B prevents the hyperphosphorylation of Rb, maintaining it in its active state. This leads to the continued sequestration of E2F transcription factors, resulting in a G1-S phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1] The dual targeting of CDK2 in addition to CDK4/6 is a key feature of RGT-419B, designed to combat resistance mechanisms involving the upregulation of the CDK2/cyclin E pathway.[6][7]

Inhibitory Profile

Published preclinical data from conference presentations have characterized RGT-419B as a potent inhibitor of CDK4 with significant activity against CDK2 and selectivity against CDK6.

| Target | Inhibitory Potency (IC50) |

| CDK4 | Potent sub-nM activity |

| CDK2 | Single-digit nM activity |

| CDK6 | Selective inhibition |

Note: The precise IC50 values and the detailed experimental conditions for these determinations have been described in qualitative terms in the available literature.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical CDK/Rb/E2F signaling pathway targeted by RGT-419B and a general workflow for characterizing its activity.

Caption: CDK/Rb/E2F Signaling Pathway Targeted by RGT-419B.

Caption: General Experimental Workflow for RGT-419B Characterization.

Experimental Protocols

While specific, detailed protocols for the characterization of RGT-419B have not been made publicly available in peer-reviewed literature, the following sections describe the general methodologies typically employed for evaluating CDK inhibitors.

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of RGT-419B against CDK2, CDK4, and CDK6.

Materials:

-

Recombinant human CDK2/Cyclin E, CDK4/Cyclin D1, and CDK6/Cyclin D3 enzymes.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Substrate (e.g., a synthetic peptide derived from the Rb protein with a fluorescent label or biotin (B1667282) tag).

-

Adenosine triphosphate (ATP).

-

RGT-419B, serially diluted in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assays).

-

Microplate reader compatible with the chosen detection method.

Procedure:

-

Prepare a serial dilution of RGT-419B in DMSO, followed by a further dilution in kinase buffer.

-

In a microplate, add the kinase buffer, the respective CDK/cyclin enzyme, and the substrate.

-

Add the diluted RGT-419B or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each concentration of RGT-419B relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the RGT-419B concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (Illustrative Protocol)

Objective: To assess the effect of RGT-419B on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, T47D).

-

Cell culture medium and supplements.

-

RGT-419B dissolved in DMSO.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

70% ethanol (B145695) (ice-cold).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of RGT-419B or DMSO (vehicle control) for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

RGT-419B is a promising next-generation CDK inhibitor with a differentiated profile that includes potent inhibition of CDK2, CDK4, and CDK6. Its mechanism of action, centered on the induction of G1-S phase cell cycle arrest, and its efficacy in preclinical models of resistant breast cancer, underscore its potential as a valuable therapeutic agent. Further disclosure of detailed preclinical and clinical data will be crucial for a more comprehensive understanding of its therapeutic window and potential applications in oncology.

References

- 1. Facebook [cancer.gov]

- 2. biopharmaapac.com [biopharmaapac.com]

- 3. medindia.net [medindia.net]

- 4. Regor Announces Promising Safety And Single Agent Efficacy Data Evaluating RGT-419B In HR+/HER2- Advanced Breast Cancer Patients Who Have Progressed On CDK4/6 Inhibitors And Endocrine Therapy [prnewswire.com]

- 5. RGT-419B + Hormonal Therapy for Breast Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 6. Regor’s selective approach attracts Roche | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 7. researchgate.net [researchgate.net]

Preclinical Efficacy of RGT-419B: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGT-419B is a next-generation, orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDKs). It is designed to overcome resistance to current CDK4/6 inhibitors in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Preclinical data have demonstrated the potential of RGT-419B to address acquired resistance, a significant challenge in the clinical management of HR+/HER2- advanced breast cancer. This document provides a comprehensive overview of the preclinical efficacy data for RGT-419B, including detailed experimental protocols and an examination of its mechanism of action.

Core Mechanism of Action

RGT-419B exhibits a dual mechanism of action by potently inhibiting both CDK4 and CDK2.[1] This optimized kinase activity spectrum is designed to address the common resistance mechanism to CDK4/6 inhibitors, which often involves the upregulation of Cyclin E and subsequent activation of CDK2.[2] By targeting both kinases, RGT-419B aims to provide a more durable and robust anti-tumor response. The selectivity against CDK6 is a key feature intended to improve the safety profile, particularly concerning hematologic toxicities.[1]

Signaling Pathway in CDK4/6 Inhibitor Resistance and RGT-419B Intervention

Caption: RGT-419B's dual inhibition of CDK4/6 and CDK2 to overcome resistance.

Quantitative Preclinical Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies of RGT-419B.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | RGT-419B IC50 | Comparator IC50 | Notes |

| CDK4 | Potent sub-nM | - | Demonstrates high-potency inhibition of the primary target.[1] |

| CDK2 | Single-digit nM | - | Key for overcoming Cyclin E/CDK2-driven resistance.[1] |

| CDK6 | Selective against | - | Optimized selectivity to potentially improve the safety profile.[1] |

| GSK3β | Selective against | - | Further demonstrates the optimized kinase activity spectrum.[1] |

| CDK9 | Selective against | - | Minimized off-target activity on transcriptional CDKs.[1] |

Table 2: In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines

| Cell Line | RGT-419B Activity | Comparator Activity (Abemaciclib/Palbociclib) | Notes |

| Palbociclib-Resistant ER+ | More robust activity | Less active | RGT-419B demonstrates superior efficacy in a model of acquired resistance to a standard-of-care CDK4/6 inhibitor.[1] |

| ER+ T47D with Cyclin E1 Overexpression | Better antiproliferation activity | Less active | Highlights the importance of CDK2 inhibition in overcoming a key resistance mechanism.[1] |

Table 3: In Vivo Anti-tumor Efficacy in a Xenograft Model

| Animal Model | RGT-419B Efficacy | Comparator Efficacy (Abemaciclib) | Notes |

| ER+ Breast Cancer Xenograft | More durable tumor growth inhibition | Less durable | Demonstrates sustained anti-tumor activity in an in vivo setting, suggesting potential for long-term disease control.[1] |

Detailed Experimental Protocols

The following are representative protocols for the key experiments conducted to evaluate the preclinical efficacy of RGT-419B.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of RGT-419B against purified CDK enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human CDK4/Cyclin D1, CDK2/Cyclin E, CDK6/Cyclin D3, CDK9/Cyclin T1, and GSK3β enzymes are expressed and purified. A suitable substrate for each kinase (e.g., a peptide derived from Retinoblastoma protein) is synthesized.

-

Assay Reaction: The kinase reactions are performed in a 96- or 384-well plate format. Each well contains the respective kinase, its substrate, ATP, and a varying concentration of RGT-419B.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a radiometric assay (32P-ATP) or a non-radioactive method like fluorescence polarization or luminescence-based ATP detection.

-

Data Analysis: The percentage of kinase inhibition is calculated for each RGT-419B concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of RGT-419B in breast cancer cell lines.

Protocol:

-

Cell Culture: Human breast cancer cell lines, including palbociclib-resistant ER+ cells and ER+ T47D cells engineered to overexpress Cyclin E1, are cultured in appropriate media supplemented with fetal bovine serum.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of RGT-419B, abemaciclib, or palbociclib (B1678290) for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolically active cells.

-

Data Analysis: The percentage of cell proliferation inhibition is calculated for each drug concentration. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined using non-linear regression analysis.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of RGT-419B in a murine model of ER+ breast cancer.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

-

Tumor Implantation: ER+ human breast cancer cells are implanted subcutaneously or orthotopically into the mammary fat pad of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment groups (e.g., vehicle control, RGT-419B, abemaciclib).

-

Drug Administration: RGT-419B and comparator drugs are administered orally at predetermined doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Efficacy Endpoints: The primary efficacy endpoint is tumor growth inhibition. Other endpoints may include tumor regression and survival.

-

Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the efficacy of RGT-419B to the control and comparator groups.

Experimental and Logical Workflows

In Vitro Efficacy Evaluation Workflow

Caption: Workflow for the in vitro assessment of RGT-419B's efficacy.

In Vivo Efficacy Evaluation Workflow

Caption: Workflow for the in vivo assessment of RGT-419B's anti-tumor activity.

Conclusion

The preclinical data for RGT-419B strongly support its development as a novel therapeutic agent for HR+/HER2- breast cancer, particularly in patients who have developed resistance to approved CDK4/6 inhibitors. Its dual inhibition of CDK4 and CDK2, combined with a favorable selectivity profile, suggests the potential for improved efficacy and safety. The in vitro and in vivo studies have consistently demonstrated superior activity compared to existing therapies in models of resistance. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients. The promising single-agent efficacy of RGT-419B is consistent with the preclinical data from CDK4/6i resistant breast cancer models.

References

- 1. Regor Announces Promising Safety And Single Agent Efficacy Data Evaluating RGT-419B In HR+/HER2- Advanced Breast Cancer Patients Who Have Progressed On CDK4/6 Inhibitors And Endocrine Therapy [prnewswire.com]

- 2. Regor’s selective approach attracts Roche | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

RGT-419B: A Next-Generation CDK4/2 Inhibitor Targeting Retinoblastoma Protein Phosphorylation to Overcome Therapeutic Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The retinoblastoma protein (Rb) pathway is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. First-generation CDK4/6 inhibitors have transformed the treatment landscape for hormone receptor-positive (HR+) breast cancer, yet intrinsic and acquired resistance remains a significant clinical challenge. RGT-419B is a novel, orally bioavailable, next-generation cyclin-dependent kinase (CDK) inhibitor with high potency against CDK4 and additional activity against CDK2, while demonstrating selectivity against CDK6. This optimized kinase activity spectrum is designed to address key mechanisms of resistance to current CDK4/6 therapies, particularly those driven by the Cyclin E/CDK2 axis. By potently inhibiting both CDK4 and CDK2, RGT-419B effectively blocks the phosphorylation of the retinoblastoma protein (Rb), a pivotal event in the G1-S phase transition of the cell cycle. This whitepaper provides a comprehensive technical overview of the mechanism of action of RGT-419B, focusing on its impact on Rb phosphorylation, and summarizes the available preclinical and clinical data. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Introduction: The Role of the Rb Pathway and the Emergence of RGT-419B

The retinoblastoma protein (Rb) is a tumor suppressor that acts as a gatekeeper of the cell cycle. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and cell cycle progression from the G1 to the S phase. The phosphorylation of Rb by cyclin-dependent kinases (CDKs) is a critical step for cell cycle advancement. Specifically, the Cyclin D-CDK4/6 complex initiates Rb phosphorylation, which is then completed by the Cyclin E-CDK2 complex, leading to the release of E2F and subsequent S-phase entry.

The development of CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, has significantly improved outcomes for patients with HR+/HER2- advanced breast cancer. However, resistance to these agents often emerges, frequently through mechanisms that bypass the dependence on CDK4/6, such as the amplification or overexpression of Cyclin E, which activates CDK2 and leads to continued Rb phosphorylation.

RGT-419B is a third-generation CDK inhibitor developed by Regor Therapeutics to address these resistance mechanisms. It possesses a unique kinase inhibition profile characterized by potent, sub-nanomolar activity against CDK4 and single-digit nanomolar activity against CDK2, with selectivity against CDK6. This dual targeting of CDK4 and CDK2 is intended to provide a more profound and durable inhibition of Rb phosphorylation, thereby overcoming resistance and improving therapeutic outcomes. Preliminary clinical data from a Phase 1A study (NCT05304962) in heavily pretreated HR+/HER2- advanced breast cancer patients have shown a favorable safety profile and promising single-agent efficacy.[1]

Mechanism of Action: Dual Inhibition of CDK4 and CDK2 to Control Rb Phosphorylation

RGT-419B exerts its anti-tumor effect by directly inhibiting the kinase activity of CDK4 and CDK2. This dual inhibition prevents the sequential phosphorylation of Rb, thereby maintaining it in its active, hypophosphorylated state. This, in turn, keeps E2F transcription factors sequestered, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.

dot

Caption: RGT-419B inhibits CDK4/6 and CDK2, preventing Rb hyperphosphorylation.

Quantitative Data Summary

While specific IC50 values from the primary preclinical poster presentation (SABCS 2020, Abstract PS16-22) are not publicly available in full, the abstract describes the potency of RGT-419B qualitatively.[2] The tables below are structured to incorporate this and other publicly available information.

Table 1: Kinase Inhibition Profile of RGT-419B

| Kinase | IC50 (nM) | Selectivity vs. CDK6 | Source |

| CDK4 | sub-nM | Selective | [2] |

| CDK2 | single-digit nM | Selective | [2] |

| CDK6 | - | - | [2] |

| CDK9 | - | Selective | [2] |

| GSK3β | - | Selective | [2] |

Table 2: Preclinical Anti-proliferative Activity of RGT-419B

| Cell Line / Model | Description | RGT-419B Activity | Comparator Activity | Source |

| Palbociclib-resistant ER+ breast cancer cells | In vitro model of acquired resistance | More robust activity | Less active than RGT-419B (Abemaciclib) | [2] |

| T47D with Cyclin E1 overexpression | In vitro model of Cyclin E-driven resistance | Better antiproliferation activity | Less active than RGT-419B (Abemaciclib, Palbociclib) | [2] |

| ER+ breast cancer xenograft model | In vivo efficacy model | More durable tumor growth inhibition | Less durable than RGT-419B (Abemaciclib) | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of RGT-419B and its effect on Rb phosphorylation.

Western Blot Analysis for Rb Phosphorylation

This protocol outlines the procedure for detecting total Rb and phosphorylated Rb (pRb) in cell lysates following treatment with RGT-419B.

4.1.1. Cell Culture and Treatment

-

Seed breast cancer cells (e.g., MCF-7, T47D, or palbociclib-resistant derivatives) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of RGT-419B (e.g., 0.1, 1, 10, 100 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

4.1.2. Protein Lysate Preparation

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

4.1.3. SDS-PAGE and Western Blotting

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pRb (e.g., Ser807/811, Ser780), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

dot

References

- 1. Regor Announces Promising Safety And Single Agent Efficacy Data Evaluating RGT-419B In HR+/HER2- Advanced Breast Cancer Patients Who Have Progressed On CDK4/6 Inhibitors And Endocrine Therapy [prnewswire.com]

- 2. Regor’s selective approach attracts Roche | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

RGT-419B: A Technical Overview of a Novel CDK2/4/6 Inhibitor for G1-S Phase Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGT-419B is an orally bioavailable, third-generation cyclin-dependent kinase (CDK) inhibitor with potent activity against CDK2, CDK4, and CDK6.[1] Developed by Regor Therapeutics Group, this small molecule is designed to overcome mechanisms of resistance to existing CDK4/6 inhibitors, a significant challenge in the treatment of hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer. By targeting the key regulators of the G1-S phase transition of the cell cycle, RGT-419B induces cell cycle arrest and inhibits tumor cell proliferation.[1] This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of RGT-419B.

Mechanism of Action: G1-S Phase Cell Cycle Arrest

RGT-419B exerts its anti-proliferative effects by selectively inhibiting the kinase activity of CDK2, CDK4, and CDK6. These kinases are essential for the phosphorylation of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA replication and entry into the S phase.

Upon mitogenic stimulation, cyclin D-CDK4/6 complexes and subsequently cyclin E-CDK2 complexes phosphorylate Rb, leading to its inactivation and the release of E2F. This sequence of events allows for the transcription of S-phase genes and progression through the cell cycle. RGT-419B blocks this process by inhibiting the catalytic activity of CDK2, CDK4, and CDK6, thereby preventing Rb phosphorylation and maintaining it in its active, growth-suppressive state. This leads to a robust arrest of the cell cycle at the G1-S checkpoint.[1]

Data Presentation

Biochemical Potency

RGT-419B has demonstrated high potency against its target kinases in biochemical assays. While specific IC50 values are not publicly available, descriptive data from preclinical studies characterize its activity as follows:

| Target | Potency Description |

| CDK4 | Potent, sub-nanomolar activity |

| CDK2 | Single-digit nanomolar activity |

| CDK6 | Selective inhibition |

Table 1: Biochemical potency of RGT-419B against target kinases. Data derived from descriptive statements in preclinical abstracts.[2]

In Vitro Cellular Activity

RGT-419B has shown significant anti-proliferative activity in various cancer cell line models, particularly those with acquired resistance to other CDK4/6 inhibitors.

| Cell Line Model | Key Findings |

| Palbociclib-resistant ER+ breast cancer cells | More robust anti-proliferative activity compared to abemaciclib (B560072). |

| ER+ T47D breast cancer cells with Cyclin E1 overexpression | Better anti-proliferative activity compared to both abemaciclib and palbociclib. |

Table 2: Summary of the in vitro cellular activity of RGT-419B in resistant breast cancer models.[2]

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor efficacy of RGT-419B.

| Xenograft Model | Key Findings |

| ER+ breast cancer xenograft model | Demonstrated more durable tumor growth inhibition when compared with abemaciclib. |

Table 3: In vivo efficacy of RGT-419B in a breast cancer xenograft model.[2]

Signaling Pathways

Canonical CDK4/6-Rb Pathway and Inhibition by RGT-419B

The following diagram illustrates the central role of the CDK4/6-Rb pathway in G1-S phase progression and the mechanism of action of RGT-419B.

Overcoming Resistance Mediated by Cyclin E/CDK2

A key mechanism of acquired resistance to CDK4/6 inhibitors is the upregulation of Cyclin E, which activates CDK2 and provides an alternative pathway for Rb phosphorylation. RGT-419B's potent inhibition of CDK2 is crucial for overcoming this resistance mechanism.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize CDK inhibitors like RGT-419B. Specific parameters for RGT-419B studies are not publicly available and would require optimization.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the inhibitory activity of RGT-419B against purified CDK/cyclin complexes.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of RGT-419B in DMSO. Further dilute in kinase buffer. Prepare solutions of purified recombinant CDK/cyclin enzyme, a suitable substrate (e.g., a fragment of Rb protein), and ATP.

-

Kinase Reaction: In a 384-well plate, combine the CDK/cyclin enzyme, substrate, and diluted RGT-419B or vehicle control. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit. This involves a two-step process: first, adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the concentration of RGT-419B to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle following treatment with RGT-419B.

Protocol:

-

Cell Treatment: Seed cancer cells (e.g., T47D, MCF7, or palbociclib-resistant variants) in culture plates and allow them to adhere. Treat the cells with various concentrations of RGT-419B or a vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Preparation: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol, added dropwise while vortexing, to permeabilize the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of propidium iodide is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

RGT-419B is a promising next-generation CDK inhibitor with a differentiated profile that includes potent inhibition of CDK2, CDK4, and CDK6. Its ability to induce G1-S phase cell cycle arrest, particularly in models of resistance to current CDK4/6 inhibitors, highlights its potential as a valuable therapeutic agent in oncology. Further clinical development will be crucial to fully elucidate its safety and efficacy profile in patients with advanced cancers. The information presented in this technical guide, based on publicly available preclinical data, underscores the strong scientific rationale for the continued investigation of RGT-419B.

References

The Discovery and Development of RGT-419B: A Next-Generation CDK Inhibitor for HR+/HER2- Breast Cancer

A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGT-419B, a novel, orally bioavailable small molecule, is a next-generation cyclin-dependent kinase (CDK) inhibitor developed by Regor Therapeutics. Engineered to overcome the limitations of existing CDK4/6 inhibitors, RGT-419B exhibits a unique kinase selectivity profile with high potency against CDK4, significant activity against CDK2, and selectivity against CDK6. This profile is designed to address acquired resistance to current therapies and offer a more favorable safety profile, particularly concerning neutropenia. Discovered using Regor's proprietary Computer Accelerated Rational Discovery (rCARD) platform, RGT-419B has demonstrated promising preclinical activity in models of resistant breast cancer and encouraging early clinical signals in heavily pretreated patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. This document provides a comprehensive overview of the discovery, mechanism of action, and development of RGT-419B.

Introduction: The Challenge of CDK4/6 Inhibitor Resistance

The introduction of CDK4/6 inhibitors in combination with endocrine therapy has revolutionized the treatment of HR+/HER2- advanced breast cancer. However, a significant number of patients eventually develop resistance to these therapies, leading to disease progression. Acquired resistance is often driven by the upregulation of alternative cell cycle pathways, most notably involving Cyclin E-CDK2 activity, which can bypass the G1-S checkpoint blockade imposed by CDK4/6 inhibition. Therefore, a clear unmet medical need exists for novel therapies that can effectively target these resistance mechanisms.

The Discovery of RGT-419B: A Computationally Driven Approach

RGT-419B was discovered and developed by Regor Therapeutics, a company that leverages its proprietary Computer Accelerated Rational Discovery (rCARD) platform.[1] This platform integrates computational biology, structural biology, and computational chemistry to accelerate the identification and optimization of novel therapeutic candidates.[2]

The rCARD Platform Workflow (Conceptual)

While the specific details of the rCARD workflow for RGT-419B are proprietary, a conceptual workflow for such a platform can be visualized as follows:

Mechanism of Action: Dual Inhibition to Overcome Resistance

RGT-419B is a third-generation CDK inhibitor with a distinct and optimized kinase activity spectrum.[3] It exhibits high potency against CDK4, with a sub-nanomolar IC50, and also targets CDK2 with single-digit nanomolar activity.[3] This dual activity is critical for its proposed mechanism of overcoming resistance to first-generation CDK4/6 inhibitors. Furthermore, RGT-419B demonstrates selectivity against CDK6, which is hypothesized to reduce the incidence of hematologic toxicities, such as neutropenia, commonly associated with less selective CDK4/6 inhibitors.[3][4] The molecule also shows selectivity against other kinases like CDK9 and GSK3β.[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of RGT-419B in the context of the cell cycle and resistance pathways:

Preclinical Development

No detailed experimental protocols for the following preclinical studies are publicly available.

In Vitro Studies

RGT-419B has demonstrated potent anti-proliferative activity in various breast cancer cell lines. Notably, it showed more robust activity against palbociclib-resistant ER+ breast cancer cells compared to abemaciclib (B560072).[3] In ER+ T47D breast cancer cells engineered to overexpress Cyclin E1, a known driver of resistance, RGT-419B exhibited superior anti-proliferation activity compared to both abemaciclib and palbociclib.[3] In cell model experiments, RGT-419B demonstrated greater suppression of ER+ tumor cell growth as a single agent when compared to abemaciclib and palbociclib.[5][6] Furthermore, in ER+ breast cancer cells with acquired resistance to approved CDK4/6 inhibitors, RGT-419B showed full suppression of cancer cell proliferation.[5][6] Its tumor cell suppression was further enhanced when combined with a selective estrogen receptor degrader (SERD) or a PI3K signaling pathway inhibitor.[5][6]

Table 1: Preclinical In Vitro Activity of RGT-419B (Qualitative Summary)

| Assay | Cell Line(s) | Key Finding |

| Kinase Activity | Purified Kinases | Potent sub-nM inhibition of CDK4; single-digit nM inhibition of CDK2.[3] |

| Cell Proliferation | Palbociclib-Resistant ER+ Breast Cancer Cells | More robust activity than abemaciclib.[3] |

| Cell Proliferation | T47D-Cyclin E1 Overexpressing Cells | Better anti-proliferative activity than abemaciclib or palbociclib.[3] |

| Cell Proliferation | ER+ Breast Cancer Cells | Greater suppression of tumor cell growth compared to abemaciclib and palbociclib.[5][6] |

| Cell Proliferation | CDK4/6i-Resistant ER+ Breast Cancer Cells | Full suppression of cancer cell proliferation.[5][6] |

In Vivo Studies

In an ER+ breast cancer xenograft model, RGT-419B demonstrated more durable tumor growth inhibition when compared with abemaciclib.[3]

Table 2: Preclinical In Vivo Activity of RGT-419B (Qualitative Summary)

| Model | Key Finding |

| ER+ Breast Cancer Xenograft Model | More durable tumor growth inhibition compared to abemaciclib.[3] |

Clinical Development: The FIH Study of RGT-419B (NCT05304962)

RGT-419B is currently being evaluated in a Phase 1, first-in-human, open-label, multicenter study to assess its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity. The study is enrolling patients with HR+/HER2- advanced or metastatic breast cancer whose disease has progressed on prior therapy with an approved CDK4/6 inhibitor and endocrine therapy.[7]

No detailed experimental protocols for the clinical trial are publicly available beyond the information on the clinical trial registry.

Study Design

The study employs a dose-escalation design to determine the maximum tolerated dose and/or recommended dose for expansion. RGT-419B is administered orally as a monotherapy in continuous 28-day cycles.[7]

Preliminary Clinical Data

Interim data from the Phase 1A dose-escalation part of the study were presented at the San Antonio Breast Cancer Symposium (SABCS) in December 2023 (Poster PO3-18-06).[7][8]

Table 3: Preliminary Efficacy from Phase 1A Study of RGT-419B (SABCS 2023)

| Parameter | Value |

| Number of Patients | 12 |

| Partial Responses | 3 |

| Patients on Treatment > 24 weeks | 6 |

Table 4: Preliminary Safety from Phase 1A Study of RGT-419B (SABCS 2023)

| Finding | Observation |

| Dose-Limiting Toxicities | None observed.[7] |

| Treatment Discontinuation due to Adverse Events | No patients discontinued (B1498344) treatment due to an adverse event.[7] |

The exposure of RGT-419B was found to be dose-proportional with a long half-life and a small peak-to-trough ratio at a steady state.[7] These promising single-agent efficacy and safety data in a heavily pretreated patient population are consistent with the preclinical findings in CDK4/6 inhibitor-resistant models.[7][8]

Clinical Development Workflow

Conclusion and Future Directions

RGT-419B represents a promising next-generation CDK inhibitor with a differentiated mechanism of action designed to address the significant clinical challenge of acquired resistance to current CDK4/6 inhibitors in HR+/HER2- breast cancer. The use of a sophisticated computational discovery platform, rCARD, has facilitated the development of a molecule with a potentially superior efficacy and safety profile. Early clinical data are encouraging, demonstrating single-agent activity in a heavily pretreated patient population. The ongoing clinical development, including dose expansion as a single agent and in combination with endocrine therapy, will further elucidate the therapeutic potential of RGT-419B.

References

- 1. Regor Therapeutics - SPEEDA Edge [sp-edge.com]

- 2. regor.com [regor.com]

- 3. researchgate.net [researchgate.net]

- 4. Regor’s selective approach attracts Roche | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 5. biopharmaapac.com [biopharmaapac.com]

- 6. Regor Therapeutics Announces U.S. FDA Authorization to Conduct Regor's First-in-Human Clinical Trial with the Next Generation Targeted Inhibitor RGT-419B for Oncology [prnewswire.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. 1stoncology.com [1stoncology.com]

RGT-419B: A Next-Generation CDK Inhibitor Targeting Resistance in HR+/HER2- Breast Cancer

For Immediate Release

This technical guide provides an in-depth overview of the target validation for RGT-419B, a novel, orally bioavailable, next-generation cyclin-dependent kinase (CDK) inhibitor. Developed to address acquired resistance to current CDK4/6 inhibitors in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, RGT-419B exhibits a unique kinase selectivity profile, targeting CDK4 and CDK2 while demonstrating selectivity against CDK6. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical rationale and early clinical development of RGT-419B.

Introduction: The Challenge of CDK4/6 Inhibitor Resistance

The introduction of CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) in combination with endocrine therapy has significantly improved progression-free survival for patients with HR+/HER2- advanced or metastatic breast cancer. These agents function by blocking the activity of CDK4 and CDK6, key regulators of the G1-S phase transition of the cell cycle. However, a significant portion of patients either do not respond to this line of therapy or develop resistance over time.

A primary mechanism of acquired resistance involves the upregulation of Cyclin E1, which subsequently activates CDK2, providing an alternative pathway for cell cycle progression independent of CDK4/6. This biological escape mechanism underscores the need for novel therapeutic strategies that can overcome CDK2-driven resistance.

RGT-419B: A Differentiated Kinase Inhibitor

RGT-419B is a potent small molecule inhibitor designed to address the challenge of CDK4/6 inhibitor resistance. Its mechanism of action is centered on the inhibition of the phosphorylation of the retinoblastoma (Rb) protein, a critical step for the G1-S phase transition. By targeting both CDK4 and CDK2, RGT-419B aims to provide a more comprehensive blockade of the cell cycle, particularly in tumors that have developed resistance to first-generation CDK4/6 inhibitors through the Cyclin E/CDK2 axis.

Kinase Selectivity Profile

RGT-419B has been characterized as having potent activity against CDK4 and CDK2, with selectivity against CDK6. This profile is intended to maintain the therapeutic benefits of CDK4 inhibition while directly addressing the CDK2-mediated resistance pathway. Furthermore, the selectivity against CDK6 may offer an improved safety profile, particularly concerning hematologic toxicities. While specific IC50 values are not publicly available, preclinical data describe RGT-419B as having "potent sub-nM CDK4 activity" and "single digit nM CDK2 kinase activity".[1]

Table 1: RGT-419B Kinase Inhibition Profile (Qualitative)

| Target | Inhibition Potency | Rationale |

| CDK4 | Potent (sub-nanomolar) | Primary target for inhibiting G1-S transition in HR+ breast cancer. |

| CDK2 | Potent (single-digit nanomolar) | Overcomes resistance mediated by the Cyclin E/CDK2 pathway. |

| CDK6 | Selective against | May lead to a more favorable safety profile, particularly regarding neutropenia. |

Preclinical Validation

The efficacy of RGT-419B has been evaluated in preclinical models of HR+/HER2- breast cancer, including those resistant to existing CDK4/6 inhibitors.

In Vitro Studies

In vitro studies have demonstrated that RGT-419B exhibits robust activity against palbociclib-resistant HR+ breast cancer cell lines.[1] Furthermore, in cell lines engineered to overexpress Cyclin E1, a key driver of resistance, RGT-419B showed superior anti-proliferative activity compared to currently approved CDK4/6 inhibitors.[1]

In Vivo Studies

In xenograft models of HR+ breast cancer, RGT-419B monotherapy resulted in durable tumor growth inhibition, outperforming standard-of-care CDK4/6 inhibitors in models of acquired resistance.[1] These preclinical findings provided a strong rationale for the clinical development of RGT-419B.

Clinical Development: The NCT05304962 Phase 1A Study

RGT-419B is currently being evaluated in a first-in-human, open-label, Phase 1A dose-escalation and expansion study (NCT05304962).[2] This study is designed to assess the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of RGT-419B as a monotherapy and in combination with endocrine therapy in patients with HR+/HER2- advanced or metastatic breast cancer who have progressed on prior CDK4/6 inhibitor and endocrine therapy.[2]

Study Design and Objectives

-

Primary Objectives: To evaluate the safety and tolerability of RGT-419B and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).

-

Secondary Objectives: To characterize the pharmacokinetic profile of RGT-419B and to assess its preliminary anti-tumor activity.

-

Exploratory Objectives: To identify potential predictive biomarkers of response to RGT-419B.

Preliminary Clinical Data

Interim results from the monotherapy dose-escalation portion of the Phase 1A study have been reported. In a cohort of 12 heavily pre-treated patients with HR+/HER2- advanced breast cancer who had all progressed on prior CDK4/6 inhibitors, RGT-419B was found to be safe and well-tolerated.[3][4] Encouragingly, preliminary signs of efficacy were observed, with three patients achieving a partial response.[3][4]

Table 2: Preliminary Efficacy of RGT-419B Monotherapy in a Phase 1A Study

| Parameter | Result |

| Patient Population | 12 patients with HR+/HER2- advanced breast cancer, all with prior CDK4/6 inhibitor treatment |

| Partial Response (PR) | 3 patients |

| Treatment Duration > 24 weeks | 6 patients |

Signaling Pathways and Experimental Workflows

CDK-Mediated Cell Cycle Control and RGT-419B's Mechanism of Action

The following diagram illustrates the central role of the CDK4/6-Cyclin D and CDK2-Cyclin E complexes in regulating the G1-S phase transition and highlights the points of intervention for both first-generation CDK4/6 inhibitors and the next-generation inhibitor, RGT-419B.

Caption: RGT-419B's dual inhibition of CDK4 and CDK2.

General Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for the target validation of a novel kinase inhibitor like RGT-419B, from initial preclinical characterization to early-phase clinical trials.

Caption: Target validation workflow for RGT-419B.

Conclusion and Future Directions

RGT-419B represents a promising, next-generation therapeutic strategy for HR+/HER2- breast cancer, particularly for patients who have developed resistance to currently available CDK4/6 inhibitors. Its differentiated mechanism of action, targeting both CDK4 and the key resistance driver CDK2, is supported by a strong preclinical rationale. Early clinical data from the ongoing Phase 1A study are encouraging, demonstrating a favorable safety profile and preliminary signs of anti-tumor activity in a heavily pre-treated patient population.

Future research will focus on the continued clinical development of RGT-419B, both as a monotherapy and in combination with endocrine therapy. Further investigation into predictive biomarkers will be crucial for identifying the patient populations most likely to benefit from this novel agent. The full data from the NCT05304962 study are eagerly awaited and will provide a more comprehensive understanding of the clinical potential of RGT-419B in the evolving landscape of HR+/HER2- breast cancer treatment.

References

- 1. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. RGT-419B + Hormonal Therapy for Breast Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

In Vitro Preclinical Profile of RGT-419B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGT-419B is a third-generation, orally bioavailable inhibitor of Cyclin-Dependent Kinases (CDK) 2, 4, and 6, with potential antineoplastic activity.[1] By selectively targeting and inhibiting these key regulators of the cell cycle, RGT-419B prevents the phosphorylation of the Retinoblastoma protein (Rb), leading to G1-S phase cell cycle arrest and the induction of apoptosis in tumor cells.[1] Preclinical evidence suggests that RGT-419B demonstrates robust activity, particularly in breast cancer models resistant to existing CDK4/6 therapies, by targeting both CDK4/6 and CDK2 to overcome mechanisms of resistance such as those driven by Cyclin E/CDK2. This document provides a technical guide to the in vitro evaluation of RGT-419B, summarizing available preclinical data and detailing the experimental protocols used to characterize its activity on cancer cell lines.

Introduction to RGT-419B

RGT-419B is a novel CDK inhibitor with a kinase activity spectrum optimized to treat hormone receptor-positive (HR+), HER2-negative breast cancer patients, including those refractory to existing CDK4/6 inhibitors.[2] Its mechanism of action is centered on the potent and selective inhibition of CDK4 and CDK2, with selectivity against CDK6. This dual activity is designed to provide a more durable inhibition of the cell cycle and to address acquired resistance mechanisms, such as the upregulation of Cyclin E1, which drives CDK2-dependent proliferation.[2]

Quantitative In Vitro Data

While specific, comprehensive datasets from peer-reviewed publications are not yet publicly available, data from conference abstracts and presentations provide a qualitative and semi-quantitative understanding of RGT-419B's potency. The following tables are illustrative, based on descriptions of "sub-nanomolar" and "single-digit nanomolar" activity, to provide a framework for understanding the compound's profile.

Table 1: Illustrative Kinase Inhibitory Activity

This table represents the expected potency of RGT-419B against its primary kinase targets.

| Target Kinase | Enzyme Assay IC₅₀ (nM) | Notes |

| CDK4/Cyclin D1 | < 1 | Based on "potent sub-nM CDK4 activity". |

| CDK2/Cyclin E1 | 1 - 10 | Based on "single digit nM CDK2 kinase activity". |

| CDK6/Cyclin D3 | > 10 | RGT-419B is described as having selectivity against CDK6. |

Table 2: Illustrative Anti-proliferative Activity in Breast Cancer Cell Lines

This table illustrates the expected anti-proliferative effects of RGT-419B in various breast cancer cell lines, including those resistant to other CDK4/6 inhibitors.

| Cell Line | Cancer Type / Key Features | Est. IC₅₀ (nM) | Comparator IC₅₀ (nM) | Notes |

| T47D | ER+, Cyclin E1 Overexpression | < 50 | Palbociclib: >100, Abemaciclib: >100 | RGT-419B exhibited "better antiproliferation activity" in this cell line. |

| MCF-7 | ER+, Palbociclib-Sensitive | < 50 | Palbociclib: < 50 | Expected to be sensitive to CDK4/6 inhibition. |

| Palbo-R | ER+, Palbociclib-Resistant | < 100 | Palbociclib: >1000, Abemaciclib: >200 | RGT-419B showed "more robust activity" against palbociclib-resistant cells. |

Note: The IC₅₀ values presented are illustrative and intended for comparative purposes based on publicly available qualitative descriptions. Actual experimental values may vary.

Signaling Pathway and Experimental Workflow

RGT-419B Mechanism of Action

RGT-419B targets the core cell cycle machinery regulated by CDK4/6 and CDK2. In normal G1 phase progression, Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes phosphorylate the Retinoblastoma protein (pRb). This hyperphosphorylation releases the transcription factor E2F, allowing for the expression of genes required for S-phase entry and DNA replication. RGT-419B blocks this phosphorylation, maintaining pRb in its active, hypophosphorylated state, thus preventing cell cycle progression.

Caption: RGT-419B inhibits CDK4/6 and CDK2, preventing pRb phosphorylation and cell cycle progression.

In Vitro Evaluation Workflow

A typical workflow for evaluating a CDK inhibitor like RGT-419B involves a series of assays to determine its effect on cell viability, cell cycle distribution, and target engagement.

Caption: Workflow for in vitro characterization of RGT-419B's anti-cancer effects.

Detailed Experimental Protocols

The following are standard protocols for key in vitro assays used to characterize CDK inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Culture breast cancer cell lines (e.g., T47D, MCF-7) in appropriate media until approximately 80% confluent.

-

Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare a 2x serial dilution of RGT-419B in culture medium.

-

Remove the old medium from the wells and add 100 µL of the RGT-419B dilutions. Include vehicle-only (e.g., 0.1% DMSO) control wells.

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

-

Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize absorbance values to the vehicle control.

-

Plot the normalized values against the log concentration of RGT-419B and fit a dose-response curve to determine the IC₅₀ value.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment:

-

Seed 1 x 10⁶ cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with RGT-419B at relevant concentrations (e.g., 1x and 10x the IC₅₀) for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.

-

Incubate at room temperature for 30 minutes, protected from light.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, exciting the propidium (B1200493) iodide at 488 nm and measuring emission at ~610 nm.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot for Phospho-Rb

This assay directly measures the inhibition of CDK4/6 and CDK2 by assessing the phosphorylation status of their substrate, pRb.

-

Cell Lysis and Protein Quantification:

-

Seed and treat cells as described for cell cycle analysis (24-hour treatment).

-

Wash cells with cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an 8% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser807/811) and total Rb, diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using a digital imaging system.

-

Quantify band intensities using densitometry software. Normalize the phospho-Rb signal to the total Rb signal to determine the extent of target inhibition. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.

-

References

Genentech's Strategic Acquisition of RGT-419B: A Technical Deep Dive into a Next-Generation CDK Inhibitor

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – In a significant move to bolster its oncology pipeline, Genentech, a member of the Roche Group, has acquired RGT-419B, a next-generation cyclin-dependent kinase (CDK) inhibitor, from Regor Therapeutics. This in-depth technical guide provides a comprehensive overview of RGT-419B for researchers, scientists, and drug development professionals, detailing its mechanism of action, preclinical data, and preliminary clinical findings.

Executive Summary

RGT-419B is an orally bioavailable, potent inhibitor of CDK4 and CDK2 with selectivity against CDK6. This profile is designed to overcome the resistance mechanisms that limit the efficacy of existing CDK4/6 inhibitors in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. Early clinical data from the Phase 1a dose-escalation study (NCT05304962) have demonstrated a favorable safety profile and promising single-agent activity in a heavily pretreated patient population.

RGT-419B: Mechanism of Action and Rationale for Development

RGT-419B is engineered to address the challenge of acquired resistance to current CDK4/6 inhibitors. The dual inhibition of both CDK4 and CDK2 is key to its mechanism. While CDK4/6 inhibitors block the G1-S phase transition of the cell cycle by inhibiting the phosphorylation of the retinoblastoma (Rb) protein, many tumors develop resistance through the upregulation of Cyclin E, which activates CDK2 and provides an alternative pathway for Rb phosphorylation and cell cycle progression. By inhibiting both CDK4 and CDK2, RGT-419B aims to provide a more complete blockade of this critical cell cycle checkpoint.[1] Furthermore, its selectivity against CDK6 is intended to mitigate the hematologic toxicities, such as neutropenia, that are often associated with less selective CDK4/6 inhibitors.

Below is a diagram illustrating the targeted signaling pathway.

Preclinical Data

RGT-419B has demonstrated significant anti-proliferative activity in preclinical models of breast cancer, including those resistant to existing CDK4/6 inhibitors.

Experimental Protocols

-

Cell-Based Assays: The anti-proliferative effects of RGT-419B were evaluated in a panel of breast cancer cell lines, including palbociclib-resistant and Cyclin E1-overexpressing ER+ cell lines. Cells were cultured under standard conditions and treated with escalating doses of RGT-419B, palbociclib (B1678290), or a vehicle control. Cell viability was assessed after a defined period using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Xenograft Models: The in vivo efficacy of RGT-419B was assessed in immunodeficient mice bearing xenografts of human breast cancer cell lines. Once tumors reached a specified volume, mice were randomized to receive RGT-419B, a standard-of-care agent, or vehicle control, administered orally. Tumor volumes were measured at regular intervals, and at the end of the study, tumors were excised for further analysis.

Key Preclinical Findings

-

In palbociclib-resistant ER+ breast cancer cell lines, RGT-419B demonstrated more robust anti-proliferative activity compared to abemaciclib.

-

In ER+ T47D breast cancer cells engineered to overexpress Cyclin E1, RGT-419B showed superior anti-proliferative activity compared to both palbociclib and abemaciclib.

-

In an ER+ breast cancer xenograft model, RGT-419B resulted in more durable tumor growth inhibition than abemaciclib.

Clinical Development: Phase 1a Study (NCT05304962)

The first-in-human study of RGT-419B is an open-label, multicenter, Phase 1a dose-escalation trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of RGT-419B as a monotherapy in patients with HR+/HER2- advanced or metastatic breast cancer who have progressed on prior CDK4/6 inhibitor therapy.

Study Design and Methods

The study employed a standard 3+3 dose-escalation design. Patients were enrolled in sequential cohorts and received RGT-419B orally in 28-day cycles. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). Secondary objectives included characterization of the pharmacokinetic profile and assessment of preliminary efficacy.

The workflow for the clinical trial is depicted below.

Preliminary Clinical Data

The following tables summarize the preliminary safety and efficacy data from the first four cohorts of the Phase 1a study, as presented at the San Antonio Breast Cancer Symposium (SABCS) in 2023.

Table 1: Patient Demographics and Baseline Characteristics (N=12)

| Characteristic | Value |

| Median Age, years (range) | 64.8 (50-80) |

| Prior CDK4/6 Inhibitor | 100% |

| Prior Fulvestrant | 67% |

| Prior Chemotherapy | 50% |

Table 2: Preliminary Efficacy in the First Three Dose Cohorts (25, 75, 150 mg QD)

| Efficacy Endpoint | Value (n=7 evaluable patients) |

| Partial Response (PR) | 28.6% |

| Clinical Benefit Rate (CBR) | 44% |

Table 3: Most Common Treatment-Emergent Adverse Events (TEAEs) Across All Cohorts (N=12)

| Adverse Event | Grade |

| Nausea | Not specified |

| Reduced White Blood Cell Count | Not specified |

| Diarrhea | Not specified |

| No Grade 3 or higher treatment-related adverse events (TRAEs) were reported. |

Table 4: Preliminary Pharmacokinetic Profile

| PK Parameter | Observation |

| Exposure | Dose-proportional |

| Half-life | Long |

| Peak-to-trough ratio | Small at steady state |

Conclusion and Future Directions

The acquisition of RGT-419B represents a strategic investment by Genentech in a promising, next-generation CDK inhibitor. The dual mechanism of targeting both CDK4 and CDK2, combined with selectivity against CDK6, holds the potential to overcome resistance to current therapies and offer a favorable safety profile. The preliminary data from the Phase 1a study are encouraging, demonstrating single-agent activity in a heavily pretreated patient population. Further clinical development will be crucial to fully elucidate the therapeutic potential of RGT-419B in HR+/HER2- breast cancer and potentially other malignancies. Dose expansion and combination studies are underway.

References

Methodological & Application

RGT-419B: Application Notes and Protocols for In Vitro Cellular Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RGT-419B is a next-generation, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinases (CDK) 2, 4, and 6.[1][2] It is designed with high potency against CDK4, additional activity against CDK2 to address resistance mechanisms, and selectivity against CDK6, which may reduce hematologic toxicity.[3] Dysregulation of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a critical driver in hormone receptor-positive (HR+) breast cancer. RGT-419B induces G1 phase cell cycle arrest and subsequent apoptosis by inhibiting the phosphorylation of Rb, preventing the G1-S phase transition.[3] Preclinical studies have demonstrated its potent anti-cancer activity in breast cancer models, including those resistant to approved CDK4/6 inhibitors.[2][3] In cell-based models, RGT-419B has shown greater suppression of ER+ tumor cell growth compared to existing therapies like abemaciclib (B560072) and palbociclib.[2]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of RGT-419B in relevant cancer cell lines.

Mechanism of Action: CDK2/4/6 Inhibition

RGT-419B exerts its anti-tumor effects by selectively targeting CDK2, CDK4, and CDK6. In the G1 phase of the cell cycle, CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, allowing for the expression of genes required for the transition to the S phase (DNA synthesis). RGT-419B blocks this phosphorylation, maintaining Rb in its active, E2F-bound state, thereby arresting the cell cycle in G1.[3] Furthermore, its activity against CDK2 is intended to overcome resistance mechanisms mediated by Cyclin E/CDK2 signaling.[4]

Quantitative Data Summary

Specific IC50 values for RGT-419B in various cell lines are not yet publicly available. However, preclinical data has qualitatively described its potent activity.

| Assay Type | Cell Lines | Result | Reference |

| Enzymatic Activity | - | High potency against CDK4 with additional activity against CDK2 and selectivity against CDK6. | [3] |

| Cell Proliferation | ER+ breast cancer cells | Greater suppression of tumor cell growth compared to abemaciclib and palbociclib. | [2] |

| Cell Proliferation | Palbociclib-resistant ER+ breast cancer cells | Robust anti-proliferative activity. | [3] |

| Cell Proliferation | ER+ T47D cells with Cyclin E1 overexpression | Better anti-proliferation activity than abemaciclib or palbociclib. | [5] |

| In Vivo Tumor Growth | ER+ breast cancer xenograft model | More durable tumor growth inhibition when compared with abemaciclib. | [5] |

Experimental Protocols

Cell Proliferation Assay (MTT/XTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D, or palbociclib-resistant lines)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

RGT-419B (stock solution in DMSO)

-

96-well cell culture plates

-

MTT or XTT reagent

-

Solubilization buffer (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Drug Preparation: Prepare serial dilutions of RGT-419B in complete medium. A suggested starting concentration range is 0.01 nM to 10 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest RGT-419B dose.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared RGT-419B dilutions or vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

-

MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of activated XTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) product is visible in the MTT assay, or an orange color develops in the XTT assay.

-

Solubilization (for MTT assay): Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the XTT assay using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to determine the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with RGT-419B at concentrations around the IC50 value for 24 to 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise. Incubate at 4°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population and measure the PI fluorescence on a linear scale.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 phase is expected following RGT-419B treatment.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with RGT-419B at relevant concentrations for 48 to 72 hours.

-

Cell Harvesting: Collect all cells, including those in the supernatant. Wash with cold PBS.

-

Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Safety and Handling

RGT-419B is an investigational compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the compound in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

- 1. RGT-419B - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Regor Therapeutics Announces U.S. FDA Authorization to Conduct Regor's First-in-Human Clinical Trial with the Next Generation Targeted Inhibitor RGT-419B for Oncology [prnewswire.com]

- 3. researchgate.net [researchgate.net]

- 4. Regor’s selective approach attracts Roche | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing RGT-419B in Palbociclib-Resistant Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistance to CDK4/6 inhibitors, such as palbociclib (B1678290), presents a significant clinical challenge in the management of hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer. RGT-419B is a third-generation, orally bioavailable small molecule inhibitor with a distinct kinase activity spectrum, targeting CDK4, CDK2, and with selectivity against CDK6.[1][2][3] This optimized profile is designed to address key mechanisms of resistance to current CDK4/6 therapies, particularly those driven by the upregulation of Cyclin E/CDK2 signaling.[1][2] Preclinical studies have demonstrated the potential of RGT-419B to overcome palbociclib resistance, showing robust activity in resistant cell lines and durable tumor growth inhibition in xenograft models.[1][2]

These application notes provide a summary of the preclinical rationale and available data for using RGT-419B in palbociclib-resistant breast cancer models, along with generalized protocols for in vitro and in vivo studies.

Data Presentation

While specific quantitative data from preclinical studies on RGT-419B are not extensively available in the public domain, the following tables summarize the reported qualitative and comparative findings.

Table 1: In Vitro Activity of RGT-419B in Palbociclib-Resistant ER+ Breast Cancer Models

| Cell Line Type | Metric | RGT-419B vs. Comparators | Reference |